1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-13(2)15-5-7-16(8-6-15)26-20-18-11-25-27(21(18)24-12-23-20)17-9-4-14(3)19(22)10-17/h4-13H,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJITDXMDRLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The unique structural features of this compound, including a fused pyrazole and pyrimidine ring system with various aromatic substitutions, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can exhibit significant biological activities through various mechanisms, primarily by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and enhanced efficacy against pathogens.
Biological Activities
- Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties by targeting cyclin-dependent kinases (CDKs) and other key enzymes involved in tumor growth. For instance, compounds within this class have demonstrated IC50 values ranging from 0.98 µM to 4.2 µM against various cancer cell lines, including MCF-7 and A375 .
- Antimicrobial Properties :
- Some pyrazolo derivatives have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis. In particular, compounds with similar structures to this compound have shown promising results with IC50 values in the low micromolar range, indicating potential as anti-tubercular agents .
Comparative Analysis with Similar Compounds
A comparative analysis of related compounds in the pyrazolo[3,4-d]pyrimidine class reveals differences in biological activity based on structural modifications:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidin-4-amines | Basic pyrazolo structure | Antimicrobial | Lacks substituents |
| 1-(phenyl)-pyrazolo[3,4-d]pyrimidine | Phenyl substitution | Anticancer | More hydrophobic |
| 1-(2-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Fluorine substitution | Kinase inhibition | Enhanced potency |
The unique combination of substituents in this compound enhances its specificity and efficacy compared to others within this class.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- In Vitro Studies :
- Docking Studies :
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that this compound inhibits tumor cell proliferation. For instance, it demonstrated significant cytotoxicity against A549 lung cancer cells (IC50 = 12.5 µM) and MCF-7 breast cancer cells (IC50 = 15.0 µM) . The mechanism involves modulation of signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines . This could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapy .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Studies : In vitro studies conducted on various cancer cell lines have confirmed its significant cytotoxic effects. The ability to inhibit key signaling pathways makes it a candidate for further development as an anticancer agent.
- Inflammation Models : Animal models have been employed to assess the anti-inflammatory properties of this compound. Results indicate a reduction in inflammatory markers, supporting its potential therapeutic use.
- Microbial Resistance : Research has demonstrated effectiveness against resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
